Regiochemical Differentiation: Meta (3-) vs. Para (4-) Propylcarbamoyl Substitution Determines Predicted Lipophilicity and Drug-Likeness Parameters
The target meta-substituted isomer (940505-42-0) exhibits a predicted ACD/LogP of 1.80, whereas the para-substituted isomer (940494-06-4) has a reported LogP of 2.68, a difference of 0.88 log units . This translates to the meta isomer being substantially less lipophilic, which directly impacts aqueous solubility, membrane permeability, and potential off-target partitioning. Additionally, the meta isomer has a predicted polar surface area of 96 Ų , while the para isomer has 4 hydrogen bond acceptors and 3 donors identical in count but differing in spatial orientation due to substitution geometry . These predicted physicochemical differences are consistent with the general principle that meta-substituted benzoic acid derivatives display altered electronic distribution and solvation properties compared to their para counterparts.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.80 (ChemSpider, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Para isomer (940494-06-4): LogP = 2.68 (Fluorochem reported value) |
| Quantified Difference | ΔLogP = 0.88 (meta less lipophilic by approximately 0.9 log units) |
| Conditions | Computational prediction (ACD/Labs Percepta Platform for meta; Fluorochem specification for para) |
Why This Matters
A LogP difference of nearly one log unit alters predicted membrane permeability and aqueous solubility by up to 8-fold, directly impacting compound handling in biochemical assays, cellular permeability, and formulation requirements during procurement decisions.
